molecular formula C20H19BO4 B8177256 2,6-Bis(benzyloxy)phenylboronic Acid

2,6-Bis(benzyloxy)phenylboronic Acid

Cat. No.: B8177256
M. Wt: 334.2 g/mol
InChI Key: QGSUABLNUYIWHB-UHFFFAOYSA-N
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Description

2,6-Bis(benzyloxy)phenylboronic acid (C₁₉H₁₇BO₃, MW: 316.15 g/mol) is a boronic acid derivative featuring two benzyloxy substituents at the ortho positions of the phenyl ring. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing complex aromatic systems, such as 1,10-phenanthroline derivatives . Its bulky benzyloxy groups impart unique steric and electronic properties, making it valuable in asymmetric catalysis and ligand design.

Properties

IUPAC Name

[2,6-bis(phenylmethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BO4/c22-21(23)20-18(24-14-16-8-3-1-4-9-16)12-7-13-19(20)25-15-17-10-5-2-6-11-17/h1-13,22-23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSUABLNUYIWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The Miyaura reaction using bis(pinacolato)diboron (B₂pin₂) and palladium catalysts has become the gold standard for arylboronic acid synthesis. A representative protocol for 2,6-bis(benzyloxy)phenylboronic acid includes:

ComponentSpecification
Substrate 1,3-Dibenzyloxy-5-bromobenzene
Catalyst Pd(dba)₂ (2.5 mol%)
Ligand Xantphos (5 mol%)
Boron Source B₂pin₂ (1.2 equiv)
Base Cs₂CO₃ (1 equiv)
Solvent CPME/H₂O (4:1)
Temperature 106°C
Time 45 minutes
Yield 73%

The Xantphos ligand’s large bite angle (108°) accelerates reductive elimination, while the biphasic solvent system minimizes boronic acid hydrolysis.

Nickel-Catalyzed Systems

Nickel catalysts offer cost advantages over palladium for large-scale synthesis:

  • Catalyst : NiCl₂(dppe) (5 mol%)

  • Reductant : Mn powder (3 equiv)

  • Solvent : DMF at 80°C

This method achieves 68% yield but suffers from slower kinetics (12–18 hours) and sensitivity to oxygen.

Electrophilic Borylation Strategies

Friedel-Crafts-Type Borylation

Electrophilic borylation reagents like BCl₃ facilitate direct C–H borylation:

  • Substrate : 1,3-Dibenzyloxybenzene

  • Reagent : BCl₃ (2 equiv) in CH₂Cl₂ at 0°C

  • Workup : Hydrolysis with H₂O

Yields remain modest (30–40%) due to competing oligomerization and over-borylation.

Methodological Comparisons and Optimization

Critical Parameter Analysis

ParameterHalogen-Metal ExchangeMiyaura BorylationElectrophilic Borylation
Yield 45%73%35%
Reaction Time 4–6 hours0.75 hours2 hours
Functional Group Tolerance LowHighModerate
Scalability LimitedExcellentPoor

Solvent and Ligand Effects

  • Ligand Screening : Bulky bisphosphines (Xantphos, SPhos) outperform monodentate ligands in preventing Pd aggregation.

  • Solvent Systems : Cyclopentyl methyl ether (CPME) enhances thermal stability compared to toluene or dioxane .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(benzyloxy)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products:

    Phenols: Formed from oxidation reactions.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Targeting Protein Interactions:
The compound has been studied for its potential to inhibit specific protein interactions. For instance, boronic acids, including 2,6-bis(benzyloxy)phenylboronic acid, have shown promise in targeting bromodomains, which are critical for the regulation of gene expression and are implicated in various cancers. Research indicates that boronic acids can disrupt the binding of acetylated lysines to bromodomains, thereby influencing transcriptional activity and potentially leading to therapeutic applications against cancer .

Antiviral Applications:
Recent studies have explored the use of boronic acids in antiviral drug development. The ability of these compounds to interact with viral proteins makes them candidates for developing inhibitors that could prevent viral replication. The structure of 2,6-bis(benzyloxy)phenylboronic acid allows for modifications that can enhance its efficacy against specific viruses .

Organic Synthesis

Reagent in Cross-Coupling Reactions:
2,6-Bis(benzyloxy)phenylboronic acid serves as a reagent in Suzuki-Miyaura cross-coupling reactions. This process is vital for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules. The compound's stability and reactivity make it an excellent choice for synthesizing biaryl compounds .

Catalytic Applications:
The compound has also been investigated as a catalyst or co-catalyst in various organic reactions. Its ability to form stable complexes with transition metals enhances catalytic efficiency in reactions such as C–N coupling and other transformations involving nucleophilic attack on electrophiles .

Material Science

Development of Smart Materials:
2,6-Bis(benzyloxy)phenylboronic acid has been incorporated into polymeric systems to create smart materials that respond to environmental stimuli such as pH or glucose levels. These materials have applications in drug delivery systems where controlled release is crucial. For example, boronic acid-functionalized gels can undergo volume phase transitions in response to glucose concentration changes, making them suitable for self-regulated insulin delivery systems .

Nanomaterials:
The compound's properties have been utilized in the synthesis of nanomaterials with specific functionalities. By modifying nanoparticles with boronic acids, researchers can enhance their biocompatibility and targeting capabilities for biomedical applications .

Case Studies

Study Application Findings
Study on Bromodomain InhibitionCancer TherapeuticsDemonstrated that 2,6-bis(benzyloxy)phenylboronic acid effectively disrupts bromodomain interactions, leading to reduced tumor growth in vitro .
Glucose-Sensitive Drug DeliveryDiabetes ManagementDeveloped hydrogels that release insulin in response to glucose levels using boronic acid derivatives, showing potential for self-regulated drug delivery systems .
Suzuki-Miyaura Cross-CouplingOrganic SynthesisSuccessfully employed as a reagent for forming biaryl compounds with high yields and selectivity .

Mechanism of Action

The mechanism of action of 2,6-Bis(benzyloxy)phenylboronic acid primarily involves its ability to form stable complexes with other molecules through its boronic acid group. This interaction can influence various molecular pathways, making it useful in catalysis and drug design .

Comparison with Similar Compounds

Comparison with Similar Boronic Acids

Substituent Effects: Steric and Electronic Profiles

Compound Substituents Steric Hindrance Electronic Effects Key Applications
2,6-Bis(benzyloxy)phenylboronic acid Ortho-benzyloxy (electron-donating) High Moderate Lewis acidity Ligand synthesis, cross-coupling
2,6-Dimethoxyphenylboronic acid Ortho-methoxy (electron-donating) Moderate Similar to benzyloxy Crystallization control
2,6-Bis(trifluoromethyl)phenylboronic acid Ortho-CF₃ (electron-withdrawing) High High Lewis acidity Cocrystal formation, catalysis
4-Benzyloxyphenylboronic acid Para-benzyloxy (electron-donating) Low Reduced steric interference Drug intermediate synthesis
Key Observations:
  • Steric Effects : The ortho-benzyloxy groups in 2,6-bis(benzyloxy)phenylboronic acid create significant steric hindrance, slowing reaction kinetics in cross-coupling compared to para-substituted analogs (e.g., 4-benzyloxyphenylboronic acid) .
  • Electronic Effects : Benzyloxy groups donate electrons via resonance, reducing boron's Lewis acidity compared to electron-withdrawing substituents like CF₃. For instance, 2,6-bis(trifluoromethyl)phenylboronic acid exhibits a dihedral angle of ~90° between the phenyl and BO₂ planes, enhancing acidity and hydrogen-bonding capacity .

Reactivity in Cross-Coupling Reactions

2,6-Bis(benzyloxy)phenylboronic acid is critical in synthesizing sterically hindered ligands. For example, it reacts with 2,9-dichloro-1,10-phenanthroline to form 2,9-bis[2,6-bis(benzyloxy)phenyl]-1,10-phenanthroline (67), albeit requiring excess boronic acid (up to 4 equivalents) and prolonged reaction times due to steric constraints . In contrast, less hindered analogs like 4-benzyloxyphenylboronic acid achieve higher yields under standard conditions .

Catalytic Performance

In epoxide ring-opening reactions (critical for CO₂ conversion), 2,6-substituted phenylboronic acids lower activation energies by ~40 kcal/mol. However, electron-withdrawing groups (e.g., CF₃) further reduce activation energy (ΔΔG‡ ~5–10 kcal/mol) compared to benzyloxy-substituted derivatives . This highlights the trade-off between steric bulk and electronic tuning in catalysis.

Structural and Crystallographic Differences

  • Dihedral Angles : The dihedral angle between the phenyl ring and BO₂ group in 2,6-bis(benzyloxy)phenylboronic acid is likely smaller than in CF₃-substituted analogs (e.g., 55.9° in ortho-CF₃ vs. <30° in benzyloxy), influencing hydrogen-bonding networks and crystal packing .
  • Hydrogen Bonding: Benzyloxy groups lack strong hydrogen-bond acceptors, unlike methoxy or CF₃ substituents.

Biological Activity

2,6-Bis(benzyloxy)phenylboronic acid is an organoboron compound characterized by its boronic acid functional group attached to a phenyl ring with two benzyloxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition.

The synthesis of 2,6-bis(benzyloxy)phenylboronic acid typically involves the protection of phenolic groups followed by borylation. One common synthetic route includes the reaction of 2,6-dibenzyloxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid.

The biological activity of 2,6-bis(benzyloxy)phenylboronic acid primarily stems from its ability to form stable complexes with diols and other biomolecules through its boronic acid group. This interaction can modulate various molecular pathways, making it useful in drug design and catalysis. The compound's structure contributes to its reactivity and stability, influencing its interactions with biological targets .

Anticancer Activity

Research indicates that boronic acids, including 2,6-bis(benzyloxy)phenylboronic acid, exhibit significant antiproliferative effects against various cancer cell lines. Studies have shown that derivatives of phenylboronic acids can induce cell cycle arrest and apoptosis in cancer cells. For instance, a study demonstrated that certain phenylboronic acid derivatives led to G2/M phase cell cycle arrest in ovarian cancer cells, suggesting a potential mechanism for their anticancer activity .

Table 1: Antiproliferative Activity of Boronic Acid Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2-Fluoro-6-formylphenylboronic acidA2780 (Ovarian)10G2/M phase arrest
3-Morpholino-5-fluorobenzoxaboroleA2780 (Ovarian)8Apoptosis induction
2,6-Bis(benzyloxy)phenylboronic acidVariousTBDPotential enzyme inhibition

Enzyme Inhibition

Boronic acids are known for their ability to inhibit proteasomes and other enzymes involved in cellular regulation. The unique structure of 2,6-bis(benzyloxy)phenylboronic acid may enhance its binding affinity to target enzymes, making it a candidate for further development as an enzyme inhibitor .

Case Studies

A notable study explored the use of boronic acids in combination therapies for treating multiple myeloma. The results indicated that compounds like 2,6-bis(benzyloxy)phenylboronic acid could enhance the efficacy of existing therapies by acting synergistically with other anticancer agents .

Another research effort focused on the antibacterial properties of boronic acids. The study revealed that certain derivatives could effectively inhibit the activity of β-lactamases, enzymes produced by bacteria that confer resistance to antibiotics. This highlights the potential application of 2,6-bis(benzyloxy)phenylboronic acid in combating antibiotic resistance .

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-bis(benzyloxy)phenylboronic acid with high purity?

The synthesis typically involves protecting phenolic hydroxyl groups with benzyl ethers prior to boronic acid functionalization. For example, intermediates like 2,6-bis(benzyloxy)pyridine-3-boronic acid (CAS 2096339-92-1) are synthesized via Miyaura borylation using bis(pinacolato)diboron and palladium catalysts under anhydrous conditions . Purity (>97%) is achieved via column chromatography or recrystallization, validated by HPLC or GC analysis .

Q. How should researchers handle and store 2,6-bis(benzyloxy)phenylboronic acid to ensure stability?

The compound is moisture-sensitive and prone to protodeboronation. Storage under inert atmosphere (argon/nitrogen) at -20°C in a freezer is critical. Use flame-dried glassware and anhydrous solvents during experimentation .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzyloxy groups at 2,6-positions and boronic acid proton signals at δ ~6-8 ppm) .
  • Mass spectrometry (HRMS) : For molecular weight verification (e.g., C₁₉H₁₈BNO₄, MW 335.16) .
  • FT-IR : B-O stretching vibrations near 1340 cm⁻¹ and aromatic C-O-C bands at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How do steric effects from the 2,6-bis(benzyloxy) groups influence Suzuki-Miyaura cross-coupling efficiency?

The bulky benzyloxy substituents hinder transmetallation, requiring optimized conditions:

  • Catalyst : Pd(PPh₃)₄ or XPhos Pd G3 for sterically demanding substrates.
  • Base : Cs₂CO₃ or K₃PO₄ in toluene/THF mixtures to enhance solubility.
  • Temperature : Prolonged heating (80–100°C) may be necessary for aryl chloride partners .

Q. What strategies mitigate protodeboronation during reactions with electrophilic reagents?

  • Additives : Use of neocuproine or phase-transfer catalysts to stabilize the boronate intermediate.
  • Low-temperature protocols : Conduct reactions below 0°C to suppress decomposition .

Q. How can researchers resolve contradictions in reported reactivity with heteroaromatic systems?

Conflicting data may arise from varying electronic effects of substituents. For example, electron-withdrawing groups on the boronic acid enhance reactivity with electron-rich heterocycles, while electron-donating groups (e.g., benzyloxy) require Lewis acid additives like Cu(I) or Zn(II) salts to activate the coupling partner .

Q. What are the ecological and safety considerations for large-scale applications?

While specific ecotoxicity data for this compound is limited, phenylboronic acid derivatives generally exhibit low bioaccumulation potential (log KOW ~1.58) and are not classified as PBT/vPvB under REACH . However, handling requires PPE (gloves, goggles) due to potential skin/eye irritation .

Methodological Notes

  • Purity validation : Cross-check HPLC (high-performance liquid chromatography) with ¹H NMR integration to quantify anhydride impurities, common in boronic acids .
  • Reaction monitoring : Use TLC with cerium molybdate stain or in situ IR to track boronic acid consumption .

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